1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (CAS 1551876-08-4) is a synthetic N1-substituted 4,5,6,7-tetrahydrobenzimidazole derivative bearing a 4-bromobenzyl group at the imidazole N1 position. The compound belongs to the tetrahydrobenzimidazole class—a saturated bicyclic scaffold consisting of a cyclohexene ring fused to an imidazole core—which has been employed in multiple therapeutic programs including 5-HT3 receptor antagonists, CYP11B2 inhibitors, and TGR5 agonists.

Molecular Formula C14H15BrN2
Molecular Weight 291.19 g/mol
CAS No. 1551876-08-4
Cat. No. B1381952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
CAS1551876-08-4
Molecular FormulaC14H15BrN2
Molecular Weight291.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br
InChIInChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2
InChIKeyCWUVSOQUUJWXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (CAS 1551876-08-4): Core Structural Identity and Compound Class


1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (CAS 1551876-08-4) is a synthetic N1-substituted 4,5,6,7-tetrahydrobenzimidazole derivative bearing a 4-bromobenzyl group at the imidazole N1 position [1]. The compound belongs to the tetrahydrobenzimidazole class—a saturated bicyclic scaffold consisting of a cyclohexene ring fused to an imidazole core—which has been employed in multiple therapeutic programs including 5-HT3 receptor antagonists, CYP11B2 inhibitors, and TGR5 agonists [2]. The presence of the 4-bromophenyl substituent confers distinct physicochemical properties: a computed XLogP3-AA of 3.4, zero hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds, with a molecular weight of 291.19 g/mol and molecular formula C14H15BrN2 [1].

Why Generic 1-Substituted Tetrahydrobenzimidazoles Cannot Replace 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole in Synthetic and Screening Workflows


Within the 1-substituted tetrahydrobenzimidazole series, the identity of the N1 substituent profoundly dictates both downstream synthetic utility and biological target engagement. The 4-bromobenzyl group in this compound serves a dual function: (1) the bromine atom provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the unsubstituted benzyl analog (CAS 26751-12-2), and (2) the electron-withdrawing para-bromo substituent alters the electron density of the benzimidazole ring system, modulating both reactivity and potential binding interactions compared to electron-donating (e.g., 4-methyl) or non-halogenated analogs [1]. Simple substitution with the 4-chlorobenzyl or 4-fluorobenzyl congener would yield different C-X bond dissociation energies and coupling reactivities, while the unsubstituted benzyl analog lacks the halogen entirely, precluding late-stage diversification strategies [2]. These substituent-dependent properties make generic interchange scientifically unsound without revalidation of the entire synthetic route or screening cascade.

Quantitative Differentiators of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole: Evidence for Scientific Selection


Computed Lipophilicity (XLogP3-AA) Differentiates the 4-Bromobenzyl Derivative from Non-Halogenated and Lighter Halogen Analogs

The compound exhibits a computed XLogP3-AA value of 3.4, which distinguishes it from the unsubstituted 1-benzyl analog and lighter halogen variants [1]. Lipophilicity governs passive membrane permeability, protein binding, and assay compatibility in biochemical screening. The 4-bromobenzyl group contributes approximately +0.86 log units relative to the 4-fluorobenzyl analog and +0.3 to +0.5 log units relative to the 4-chlorobenzyl analog, based on aromatic halogen π-contributions from established substituent constants [2]. This quantitative difference is sufficient to alter cellular permeability classification and must be accounted for when selecting a tetrahydrobenzimidazole scaffold for medicinal chemistry optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Presence of Aryl-Bromine as a Synthetic Diversification Handle Absent in Non-Halogenated and Lighter Halogen Analogs

The para-bromine substituent on the benzyl ring provides a chemically addressable handle for transition-metal-catalyzed cross-coupling reactions that is absent in the unsubstituted benzyl analog (CAS 26751-12-2) [1]. In the context of palladium-catalyzed Suzuki-Miyaura coupling, aryl bromides exhibit higher reactivity than aryl chlorides while maintaining greater stability and ease of handling compared to aryl iodides, positioning the 4-bromobenzyl group as the optimal balance of reactivity and practicality [2]. The carbon-bromine bond dissociation energy (BDE ≈ 337 kJ/mol for Ph-Br) is intermediate between C-Cl (≈399 kJ/mol) and C-I (≈272 kJ/mol), enabling chemoselective oxidative addition under milder conditions than the chloro analog, while the fluoro analog is essentially inert to cross-coupling [2]. This makes the 4-bromobenzyl derivative uniquely suited for library synthesis and SAR exploration where late-stage diversification is required.

Cross-coupling Late-stage functionalization Synthetic methodology

Documented Supplier Purity Specifications Support Reproducible Procurement Across Vendor Sources

Multiple independent chemical suppliers list this compound with a minimum purity specification of ≥95% as determined by HPLC or equivalent analytical method [1]. This level of purity is a critical procurement parameter: at 95% purity, the maximum total impurity burden is 5% (w/w), whereas impurities at the 2–5% level can confound biological assay results if they possess independent activity. The compound is supplied with full CAS registry authentication (1551876-08-4) and IUPAC name verification, with recommended storage at 2–8°C refrigerated to minimize degradation [1]. This purity specification can be benchmarked against related tetrahydrobenzimidazole building blocks, where purity may range from 90% to 97% depending on synthetic route and purification method.

Purity specification Procurement Quality control

Tetrahydrobenzimidazole Core Saturation Distinguishes This Scaffold from Fully Aromatic Benzimidazole Analogs in Terms of Molecular Shape and Conformational Space

The 4,5,6,7-tetrahydrobenzimidazole core introduces a saturated cyclohexene ring fused to the imidazole, distinguishing it from the fully aromatic benzimidazole scaffold (e.g., 1-[(4-bromophenyl)methyl]benzimidazole) [1]. This saturation increases the fraction of sp³-hybridized carbons (Fsp³ = 0.43 for the tetrahydro core vs. 0.07 for the aromatic benzimidazole), which is correlated with improved clinical success rates in drug discovery [2]. The conformational restriction imposed by the saturated ring system has been exploited in 5-HT3 antagonist programs (e.g., ramosetron/YM060) where the tetrahydrobenzimidazole core provided enhanced receptor selectivity compared to aromatic benzimidazole counterparts [2]. The N1-4-bromobenzyl substituent further rigidifies the molecule via the planar aromatic ring, creating a defined three-dimensional pharmacophore distinct from the more planar, aromatic benzimidazole series.

Conformational restriction Scaffold diversity Molecular shape

Procurement-Relevant Application Scenarios for 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (CAS 1551876-08-4)


Medicinal Chemistry Hit-to-Lead Optimization via Late-Stage Suzuki Diversification of the 4-Bromobenzyl Handle

The aryl bromide moiety enables parallel synthesis of focused compound libraries through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This late-stage diversification strategy is directly enabled by the C-Br bond's favorable reactivity profile (oxidative addition ~50-100× faster than C-Cl), allowing chemists to generate 50–200 analogs from a single batch of the parent compound [1]. The tetrahydrobenzimidazole core provides the conformational restriction (Fsp³ = 0.43) valued in fragment-based drug discovery and structure-based design [2]. This compound is appropriate for medicinal chemistry programs targeting GPCRs, ion channels, or enzymes where the benzimidazole scaffold has established precedence (e.g., 5-HT3 antagonism, CYP11B2 inhibition, TGR5 agonism) and where the bromine handle permits rapid SAR exploration of the N1-benzyl region.

Synthetic Intermediate for Angiotensin II Receptor Antagonist (Sartan) Programs

Patents describing N-protected sartan synthesis methods specifically reference N-(4-bromobenzyl) imidazole and benzimidazole derivatives as key intermediates in candesartan cilexetil and olmesartan production routes [1]. The 4-bromobenzyl group serves as a protecting/blocking group that can be subsequently elaborated or removed. The tetrahydrobenzimidazole variant offers a more saturated, conformationally distinct scaffold compared to the fully aromatic intermediates typically employed in sartan synthesis. Researchers developing next-generation angiotensin receptor blockers or dual-acting antihypertensive agents may find this compound useful as a building block that introduces scaffold diversity into established pharmacophore frameworks.

Chemical Probe Synthesis for Target Identification and Mechanism-of-Action Studies

The combination of the tetrahydrobenzimidazole core (validated in multiple target classes including 5-HT3, CYP11B2, TAFIa, and TGR5) [1] with a bromine handle suitable for click chemistry or biotin conjugation (via Sonogashira coupling with propargylamine followed by azide-alkyne cycloaddition) positions this compound as a versatile starting point for chemical probe development [2]. The ≥95% purity specification across multiple vendors ensures that probe synthesis begins with well-characterized material, reducing the risk of impurity-derived artifacts in target engagement studies. The computed XLogP3-AA of 3.4 is within the optimal range (1–4) for cell-permeable probes, supporting applications in cellular target identification and live-cell imaging.

Scaffold-Hopping Reference Compound for Benzimidazole-Based Screening Collections

The tetrahydrobenzimidazole core provides a scaffold-hopping opportunity relative to fully aromatic benzimidazoles [1]. With an Fsp³ of 0.43 versus <0.15 for aromatic benzimidazole analogs, this compound offers a distinct three-dimensional shape that can rescue screening hits where flat aromatic compounds exhibit poor selectivity or off-target activity. Compound management groups and screening library curators can use this compound to benchmark tetrahydrobenzimidazole-containing library members or as a core scaffold for diversity-oriented synthesis. The availability from multiple vendors (AKSci, Leyan, BOC Sciences, Pharmaffiliates, Bio-Fount) with consistent CAS and purity documentation facilitates procurement without single-supplier dependency [2].

Quote Request

Request a Quote for 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.